molecular formula C8H9N3O4 B127615 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- CAS No. 65141-47-1

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-

Cat. No. B127615
CAS RN: 65141-47-1
M. Wt: 211.17 g/mol
InChI Key: VZCYAIHIDPPQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, also known as PCTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has shown promising results in scientific research applications.

Scientific Research Applications

Catalysis and Polymerization

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, and its derivatives have been explored in catalysis. For example, pyridinecarboxamidato complexes of nickel have shown potential in ethylene polymerization, highlighting their relevance in catalytic processes and polymer synthesis (Lee, Bu, & Bazan, 2001).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been synthesized for various applications. For instance, derivatives like pyrido[2,3-d]pyrimidin-4-one have been developed as diuretic agents (Monge, Martínez-Merino, Simon, & Sanmartín, 1992). Additionally, other derivatives have been investigated for their potential antidepressant and nootropic properties (Thomas, Nanda, Kothapalli, & Hamane, 2016).

DNA Interaction Studies

Studies on DNA-binding properties of N-substituted pyridinecarboxamide have been conducted to understand their interaction with DNA. This research is crucial for developing drugs that target DNA or for understanding the molecular basis of drug-DNA interactions (Zheng Jufang, 2009).

Development of Novel Organic Crystals

In the field of organic chemistry, there has been research into developing new organic crystals using derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-. These crystals have applications in pharmaceutical synthesis and the production of organic materials (Wang, 2021).

Cancer Research

Compounds derived from 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been synthesized and evaluated for their cytotoxicity toward cancer cells. This research is significant in the development of new anticancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).

Nitric Oxide Release Studies

Some derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been investigated for their ability to release nitric oxide. This research has implications in pharmacology, especially in understanding the role of nitric oxide in various biological processes (Kita et al., 1995).

Synthesis of Novel Chemical Compounds

There have been numerous studies on the synthesis of new chemical compounds using 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- as a starting material or intermediate. These syntheses contribute to the advancement of organic chemistry and the development of new chemical entities for various applications (Yang et al., 2017).

Mechanism of Action

Target of Action

p-Nicorandil, also known as 2-(pyridine-4-carbonylamino)ethyl Nitrate or 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, primarily targets potassium channels and intracellular cGMP concentrations . It is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .

Mode of Action

p-Nicorandil interacts with its targets to induce vasodilation of arterioles and large coronary arteries . It achieves this by activating potassium channels, which leads to the relaxation of vascular smooth muscle through membrane hyperpolarization . This dilation reduces both ventricular preload and afterload . Additionally, p-Nicorandil has nitrate-like action that reduces venous return (preload) and dilates epicardial coronary arteries .

Biochemical Pathways

p-Nicorandil affects the TLR4/SLC7A11 signaling pathway . It regulates ferroptosis, a form of regulated cell death, through this pathway . It raises protein levels of GPX4, Fpn, and SLC7A11, and decreases protein levels of ACSL4, DMT1, TfR1, and TLR4 .

Pharmacokinetics

p-Nicorandil is rapidly and completely absorbed after oral administration . Its absolute bioavailability is 75 ± 23%, indicating that no significant hepatic first-pass effect exists . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg . The plasma concentrations decline according to two different processes: a rapid elimination phase (apparent t1/2 ≈ 1 hour) that involves about 96% of the dose found in plasma, and a slower phase between the eighth and twenty-fourth hour that could be the consequence of the vascular affinity of the compound .

Result of Action

The action of p-Nicorandil results in the relaxation of coronary vascular smooth muscles by inhibiting guanylyl cyclase and increasing cyclic GMP levels with the activation of K+ channels and hyperpolarization through a second mechanism . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Nicorandil. For instance, it is effective in all types of angina . Its nitrate-like action reduces venous return (preload) and, to a lesser extent, dilates epicardial coronary arteries . Through activation of K+ ATP channels, p-Nicorandil also decreases total peripheral resistance (afterload) and coronary arteriolar resistance thus improving coronary flow reserve .

Safety and Hazards

When animals receive a nitrooxy compound, a high portion of the spared hydrogen is eructated as gas, which partly offsets the energy savings of CH4 mitigation .

Biochemical Analysis

properties

IUPAC Name

2-(pyridine-4-carbonylamino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYAIHIDPPQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411802
Record name 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65141-47-1
Record name 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Reactant of Route 2
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Reactant of Route 3
Reactant of Route 3
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Reactant of Route 5
Reactant of Route 5
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Reactant of Route 6
Reactant of Route 6
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-

Q & A

ANone: While the exact mechanism is not fully elucidated in this paper, nicorandil is known to act as a nitric oxide donor and a potassium channel activator. These properties likely contribute to its myocardial protective effects.

    • Speeds up the time to electromechanical arrest after cardioplegia administration []. This suggests a faster and potentially smoother cardiac standstill, which is crucial during surgery.
    • Reduces the incidence of postoperative myocardial infarction, especially in patients undergoing mitral valve replacement [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.